molecular formula C9H10F3N3O2 B13011101 2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate

2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate

Cat. No.: B13011101
M. Wt: 249.19 g/mol
InChI Key: JBXKUVLIHRVLQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl (4,6-dimethylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific trifluoroethyl and dimethylpyrimidinyl groups, which confer distinct chemical and biological properties. These properties make it valuable for specific research applications, particularly in pharmaceutical testing and method development .

Properties

Molecular Formula

C9H10F3N3O2

Molecular Weight

249.19 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(4,6-dimethylpyrimidin-2-yl)carbamate

InChI

InChI=1S/C9H10F3N3O2/c1-5-3-6(2)14-7(13-5)15-8(16)17-4-9(10,11)12/h3H,4H2,1-2H3,(H,13,14,15,16)

InChI Key

JBXKUVLIHRVLQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)OCC(F)(F)F)C

Origin of Product

United States

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